molecular formula C18H19N3O2 B1672174 Irampanel CAS No. 206260-33-5

Irampanel

Cat. No.: B1672174
CAS No.: 206260-33-5
M. Wt: 309.4 g/mol
InChI Key: QZULPCPLWGCGSL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Irampanel undergoes several types of chemical reactions, including:

Properties

CAS No.

206260-33-5

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine

InChI

InChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

QZULPCPLWGCGSL-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3

Appearance

Solid powder

206260-33-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIIR 561 CL
BIIR-561CL
dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride
irampanel

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.38 g of 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole are dissolved in 100 ml of anhydrous dioxane and stirred with 0.3 g of 80% sodium hydride suspension in oil for 15 minutes at 25-30° C. To this solution is added 60 ml of anhydrous dioxane, the resulting mixture is combined with 2.88 g of 2-(N,N-dimethylamino)ethylchloride hydrochloride and 0.6 g of 80% sodium hydride suspension in oil. This solution is also stirred for 15 minutes at 25-30° C. The combined solutions are refluxed for 8 hours, left to stand overnight and evaporated down in vacuo. The residue is mixed with water and 20 ml of 1N sodium hydroxide solution and extracted with ethyl acetate. The organic phase is dried over sodium sulphate, the solvent evaporated in vacuo and the residue chromatographed on silica gel with ethyl acetate/isopropanol (70:30, mixed with 2.5% of a 25% ammonia solution). The base thus obtained is dissolved in anhydrous ethanol, acidified with ethereal HCl and precipitated with diethyl ether. The residue is recrystallised from anhydrous ethanol and diethylether. Yield: 2.2 g (64% of theory). m.p.: 186-187° C.
Quantity
2.38 g
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100 mL
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0.3 g
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2.88 g
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0.6 g
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60 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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